Dabso

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

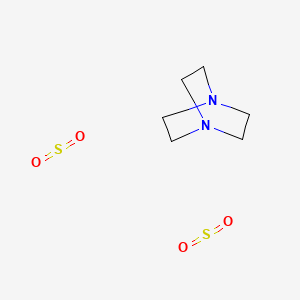

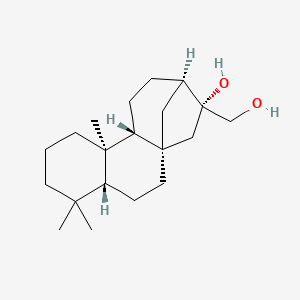

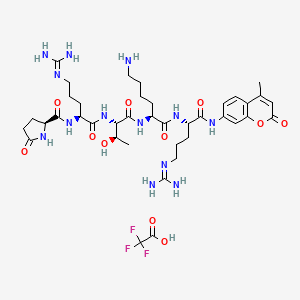

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, is a bench-stable, colorless solid that serves as a convenient source of sulfur dioxide for organic synthesis. It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. This compound is widely used as a surrogate for gaseous sulfur dioxide due to its ease of handling and stability .

Preparation Methods

DABSO can be prepared through several synthetic routes:

Refluxing DABCO in Liquid Sulfur Dioxide: This method involves refluxing 1,4-diazabicyclo[2.2.2]octane in liquid sulfur dioxide to form the this compound complex.

Using Karl Fischer Reagent: An alternative preparation method involves using the Karl Fischer reagent as the source of sulfur dioxide.

Using Sodium Sulfite: Another method employs sodium sulfite as the source of sulfur dioxide.

Chemical Reactions Analysis

DABSO undergoes various types of chemical reactions, including:

Substitution Reactions: This compound reacts with nucleophiles such as Grignard reagents to form sulfinates, which can be further converted to sulfonamides.

Transition Metal-Catalyzed Reactions: This compound is used in palladium-catalyzed cross-coupling reactions with aryl iodides and N,N-dialkyl hydrazines to produce N-aminosulfonamides.

Radical Reactions: This compound can participate in radical reactions with aryldiazonium salts and other aryl radical precursors to form various sulfonyl-containing products.

Scientific Research Applications

DABSO has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DABSO involves the formation of a charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide. The sulfur atom in sulfur dioxide exhibits Lewis acidity, allowing it to form a 1:1 charge-transfer complex with Lewis bases such as amines . This complex can then participate in various chemical reactions, often involving the formation of sulfinate radicals or anions .

Comparison with Similar Compounds

DABSO is unique compared to other sulfur dioxide surrogates due to its stability and ease of handling. Similar compounds include:

Sulfur Dioxide Gas: While sulfur dioxide gas is a direct source of sulfur dioxide, it is challenging to handle due to its toxicity and the need for specialized equipment.

Sodium Sulfite: Sodium sulfite can also be used as a source of sulfur dioxide, but it requires additional steps to generate the gas.

Sulfuryl Chloride: Sulfuryl chloride is another sulfur dioxide surrogate, but it is less stable and more hazardous to handle compared to this compound.

This compound’s bench-stable nature and ease of preparation make it a preferred choice for many synthetic applications, distinguishing it from other sulfur dioxide sources.

Properties

Molecular Formula |

C6H12N2O4S2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;sulfur dioxide |

InChI |

InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; |

InChI Key |

MISUHPSYABLQKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCN1CC2.O=S=O.O=S=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)

![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)